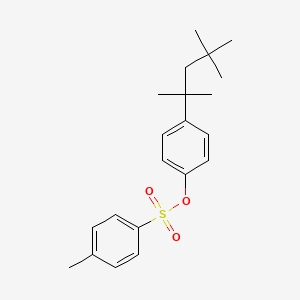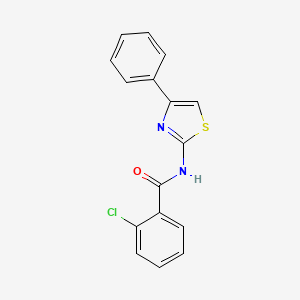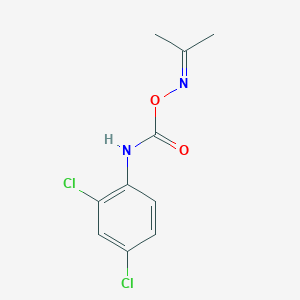
2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide is a complex organic compound with the molecular formula C18H19N3O5 and a molecular weight of 357.369 g/mol . This compound is known for its unique structure, which includes a hydrazino group and a trimethoxybenzylidene moiety. It is often used in early discovery research due to its rare and unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide typically involves the reaction of phenylhydrazine with 2,3,4-trimethoxybenzaldehyde to form the corresponding hydrazone. This intermediate is then reacted with ethyl oxalyl chloride to yield the final product . The reaction conditions usually require a solvent such as ethanol or methanol and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
化学反応の分析
Types of Reactions
2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
科学的研究の応用
2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
作用機序
The mechanism by which 2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide exerts its effects involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with proteins, affecting their function. Additionally, the trimethoxybenzylidene moiety can interact with cellular membranes, altering their permeability and function .
類似化合物との比較
Similar Compounds
- 2-Oxo-N-phenyl-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide
- 2-Oxo-N-phenyl-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide
- 2-Oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide
Uniqueness
What sets 2-Oxo-N-phenyl-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)acetamide apart from similar compounds is its specific arrangement of functional groups, which confer unique chemical reactivity and biological activity. The presence of the trimethoxybenzylidene moiety, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and development .
特性
CAS番号 |
681444-01-9 |
|---|---|
分子式 |
C18H19N3O5 |
分子量 |
357.4 g/mol |
IUPAC名 |
N-phenyl-N'-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H19N3O5/c1-24-14-10-9-12(15(25-2)16(14)26-3)11-19-21-18(23)17(22)20-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+ |
InChIキー |
WVTJKTIVEFSRCF-YBFXNURJSA-N |
異性体SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2)OC)OC |
正規SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11961140.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(isopentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11961145.png)
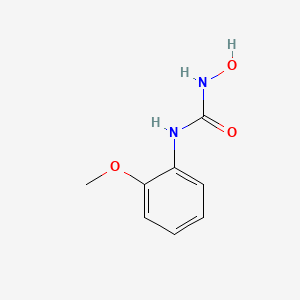
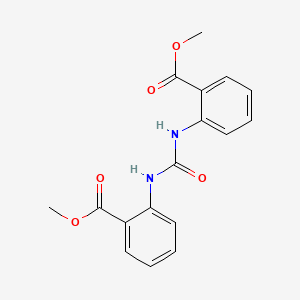
![4-[(4-Methoxyanilino)methyl]phenol](/img/structure/B11961169.png)

